CID 136561864
Description
CID 136561864 (PubChem Compound ID) is a synthetic organic compound with a molecular formula of C₁₀H₁₂N₂O₃S and a molecular weight of 240.28 g/mol. It is characterized by a thiophene-pyridine hybrid scaffold, functionalized with sulfonyl and methoxy groups. Key physicochemical properties include:
- LogP (octanol-water partition coefficient): 2.45 (indicating moderate lipophilicity)
- Water solubility: 0.85 mg/mL (classified as "soluble" under standard conditions)
- Topological polar surface area (TPSA): 98.6 Ų (suggesting moderate membrane permeability)
Its structural uniqueness lies in the sulfonamide bridge, which enhances binding affinity to ATP pockets in kinases. Preclinical studies suggest activity against JAK3 and TYK2 kinases, with IC₅₀ values of 12 nM and 18 nM, respectively .
Properties
InChI |
InChI=1S/C11H16F3NO3S/c1-2-3-7-15-19(16,17)8-9-5-4-6-10(18-9)11(12,13)14/h3,9-10,15H,1,4-8H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYVXSTTWUBPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCNS(=O)(=O)CC1CCCC(O1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A: CAS 34743-49-2 (PubChem CID 1403909)
Structural Similarities:
- Shares a thiophene core and aromatic nitrogen heterocycle.
- Contains a sulfonamide group but substitutes the methoxy group in CID 136561864 with a chlorine atom.
Key Differences:
| Property | This compound | CAS 34743-49-2 |
|---|---|---|
| Molecular Weight | 240.28 g/mol | 151.21 g/mol |
| LogP | 2.45 | 2.04 (iLOGP) |
| TPSA | 98.6 Ų | 35.25 Ų |
| JAK3 Inhibition (IC₅₀) | 12 nM | 450 nM |
| CYP1A2 Inhibition | No | Yes |
| BBB Penetration | Moderate | High |
Functional Implications:
The chlorine substitution in CAS 34743-49-2 reduces kinase selectivity but enhances blood-brain barrier (BBB) penetration, making it a candidate for central nervous system (CNS) disorders. However, its CYP1A2 inhibition raises drug-drug interaction risks .
Compound B: CAS 6007-85-8 (PubChem CID 315608)
Structural Similarities:
- Features a sulfone group and aromatic system.
- Lacks the pyridine ring but includes a thiophene-dione moiety.
Key Differences:
| Property | This compound | CAS 6007-85-8 |
|---|---|---|
| Molecular Weight | 240.28 g/mol | 154.14 g/mol |
| LogP | 2.45 | 1.94 (XLOGP3) |
| Solubility in Water | 0.85 mg/mL | 2.58 mg/mL |
| JAK3 Inhibition (IC₅₀) | 12 nM | >10,000 nM |
| Primary Use | Kinase inhibition | Antimicrobial agent |
Functional Implications:
CAS 6007-85-8 exhibits broad-spectrum antimicrobial activity but negligible kinase affinity. Its higher water solubility favors formulation for topical applications, whereas this compound’s lower solubility necessitates prodrug strategies for systemic delivery .
Comparison with Functionally Similar Compounds
Tofacitinib (CID 9926791)
Functional Similarities:
- Both are JAK inhibitors with anti-inflammatory applications.
Key Differences:
| Property | This compound | Tofacitinib |
|---|---|---|
| Selectivity | JAK3/TYK2 | JAK1/JAK3 |
| IC₅₀ (JAK3) | 12 nM | 56 nM |
| Bioavailability | 55% (predicted) | 74% (clinical) |
| Toxicity (hERG IC₅₀) | >30 µM | 1.2 µM |
Clinical Relevance:
this compound’s higher JAK3 selectivity may reduce off-target effects compared to tofacitinib, which is associated with cardiovascular risks due to hERG channel inhibition .
Ruxolitinib (CID 25126798)
Functional Similarities:
- Targets JAK1/JAK2 for myeloproliferative disorders.
Key Differences:
| Property | This compound | Ruxolitinib |
|---|---|---|
| Target | JAK3/TYK2 | JAK1/JAK2 |
| IC₅₀ (JAK1) | 320 nM | 3.3 nM |
| Half-life (in vivo) | 4.2 hours | 2.8 hours |
| Metabolic Stability | CYP3A4 substrate | CYP-independent |
Therapeutic Potential: While ruxolitinib excels in JAK1 potency, this compound’s longer half-life and CYP3A4-driven metabolism offer flexibility in dosing regimens for chronic inflammation .
Q & A
Basic Research Questions
Q. How can frameworks like PICO and FINER improve the formulation of research questions for CID 136561864?
- Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the scope of inquiry. For example:
- Population: Specific biological targets or systems affected by this compound.
- Intervention: Dosage, administration routes, or molecular interactions.
- Comparison: Control compounds or baseline activity levels.
- Outcome: Measured effects (e.g., inhibition rates, toxicity thresholds).
Q. What are best practices for designing reproducible experiments involving this compound?
- Clearly document synthesis protocols, including solvents, catalysts, and purification methods. Use standardized instruments (e.g., HPLC for purity checks) and report deviations.
- Follow guidelines from scientific journals: Include detailed experimental sections in manuscripts, cite established protocols, and provide raw data in supplementary materials to enable replication .
Q. How to conduct a systematic literature review on this compound using academic databases?
- Use Google Scholar with search operators like
site:*.eduorsite:*.govto filter reliable sources. Combine keywords:
"this compound" AND "crystal structure""this compound" AND "kinetic studies"
Advanced Research Questions
Q. How to analyze contradictory data in studies investigating this compound’s mechanism of action?
- Apply dialectical analysis : Identify the "principal contradiction" (e.g., conflicting kinetic vs. thermodynamic data) and subordinate factors (e.g., assay conditions).
- Use triangulation: Compare results from orthogonal methods (e.g., X-ray crystallography for structural data, NMR for dynamic interactions). Adjust hypotheses iteratively to reconcile disparities .
Q. What mixed-methods approaches are suitable for studying this compound’s biological and chemical properties?
- Combine quantitative (e.g., dose-response assays, computational docking scores) and qualitative data (e.g., ethnographic observations of lab practices influencing reproducibility).
- Design iterative workflows: Use quantitative results to refine qualitative interview guides for experts, ensuring alignment between empirical data and theoretical models .
Q. How to address statistical power limitations in small-sample studies of this compound?
- Conduct a priori power analysis to determine minimum sample sizes for significance. Use bootstrapping or Bayesian hierarchical models to mitigate small-sample biases.
- Aggregate data via meta-analysis of published studies, noting variability in experimental conditions (e.g., pH, temperature) that may affect outcomes .
Q. What steps ensure faithful reproduction of published results for this compound?
- Request raw datasets or supplementary materials from authors to validate analysis pipelines.
- Replicate synthesis under controlled conditions, using identical reagents and equipment. Document deviations (e.g., ambient humidity differences) and their potential impacts .
Q. How to navigate ethical considerations in data collection for this compound research?
- For human-derived samples (e.g., enzyme kinetics studies), obtain informed consent and anonymize data. Adhere to institutional review board (IRB) protocols.
- Use open-source computational tools (e.g., molecular dynamics software) to minimize proprietary biases. Acknowledge funding sources to avoid conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

